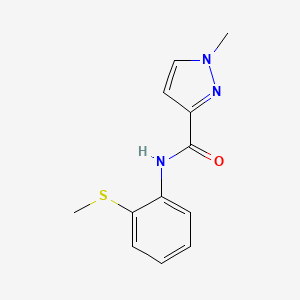

1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide

Description

1-Methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound characterized by a methyl group at the 1-position of the pyrazole ring and a carboxamide moiety at the 3-position. The amide nitrogen is substituted with a 2-(methylthio)phenyl group, introducing a sulfur-containing aromatic substituent. Pyrazole derivatives are widely explored for their biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

1-methyl-N-(2-methylsulfanylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-15-8-7-10(14-15)12(16)13-9-5-3-4-6-11(9)17-2/h3-8H,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWWEMJWPMZUIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

Substitution with the 2-(methylthio)phenyl group: This step involves the nucleophilic aromatic substitution of the pyrazole derivative with a 2-(methylthio)phenyl halide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, bases such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: As a probe to study enzyme-substrate interactions and protein-ligand binding.

Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyrazole ring and carboxamide group may play crucial roles in binding to the active site of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

- Structural Differences : The pyrazole core retains the 1-methyl and 3-carboxamide groups but incorporates a trifluoromethyl group at position 5 and a 3-chlorophenyl substituent on the amide.

- Impact on Properties :

1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide

- Structural Differences : Features a methoxy group at position 5 and an N-methylated carboxamide.

- N-methylation reduces hydrogen-bonding capacity but improves metabolic stability .

Positional Isomerism of Carboxamide Group

5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide

- Structural Differences: The carboxamide is at position 4 instead of 3, with a methylthio group at position 3 and a morpholino-linked phenyl substituent.

- The morpholino group enhances solubility but may reduce membrane permeability .

Variations in the Aromatic Amide Substituent

1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide

- Structural Differences : The carboxamide is at position 5, linked to a 4-ethoxyphenyl group, with a chloropyridylmethyl substituent at position 1.

- The chloropyridylmethyl group introduces steric bulk, which may hinder interaction with narrow binding pockets .

1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide

- Structural Differences : The amide substituent is a phenyl ring bearing a pyrazolylmethyl group.

- Impact on Properties :

Key Physicochemical Parameters

| Compound | logP | Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 2.8 | 0.15 | 289.36 |

| N-(3-Chlorophenyl)-1-methyl-5-CF₃ | 3.5 | 0.08 | 317.71 |

| 1-(3-Chlorophenyl)-5-OMe-N-Me | 2.2 | 0.30 | 279.73 |

Biological Activity

1-Methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, particularly in oncology and inflammation. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide is . The structure features a pyrazole ring, a methylthio-substituted phenyl group, and a carboxamide functional group. These structural elements contribute to its biological activity.

The biological activity of 1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide is primarily attributed to its interaction with specific enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It may bind to the active sites of enzymes, inhibiting their activity.

- Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways.

- Nucleic Acid Interference : The compound can bind to DNA or RNA, affecting gene expression and protein synthesis.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit various biological activities including:

- Anticancer Activity : Several studies have demonstrated that compounds with pyrazole structures can inhibit the growth of cancer cells. For instance, derivatives have shown effectiveness against breast cancer (MDA-MB-231), lung cancer (A549), and colorectal cancer cell lines.

- Anti-inflammatory Effects : Some pyrazole derivatives have been reported to reduce inflammation in various models.

- Antimicrobial Properties : The presence of the pyrazole moiety has been linked to antimicrobial effects against several pathogens.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of 1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide in various contexts:

- Antitumor Activity : In a study evaluating the compound's effects on MDA-MB-231 cells, it was found to induce apoptosis at concentrations as low as 1.0 μM, enhancing caspase-3 activity significantly at higher concentrations (10.0 μM) . This suggests a potent anticancer mechanism through apoptosis induction.

- Cell Cycle Analysis : The compound has been shown to affect cell cycle progression in cancer cells, indicating its potential as a chemotherapeutic agent .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 1.0 | Induction of apoptosis |

| Enhanced Caspase Activity | MDA-MB-231 | 10.0 | 1.33–1.57 times increase |

| Cell Cycle Arrest | A549 | 2.5 | G1 phase arrest observed |

| Anti-inflammatory | Various models | - | Reduction in pro-inflammatory cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.